molecular formula C7H7BrClN3 B13698075 1-(4-Bromo-3-chlorophenyl)guanidine

1-(4-Bromo-3-chlorophenyl)guanidine

Cat. No.: B13698075
M. Wt: 248.51 g/mol
InChI Key: ZRURDMWZMRGKNL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)guanidine is a halogenated aryl guanidine derivative characterized by a phenyl ring substituted with bromine (Br) at position 4 and chlorine (Cl) at position 3, connected to a guanidine moiety (–NH–C(=NH)–NH₂). This compound’s unique substitution pattern confers distinct electronic, steric, and biological properties. Guanidines are renowned for their high basicity and hydrogen-bonding capabilities, making them valuable in medicinal chemistry, enzyme inhibition studies, and organic synthesis .

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)guanidine

InChI

InChI=1S/C7H7BrClN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

ZRURDMWZMRGKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)guanidine typically involves the reaction of 4-bromo-3-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired guanidine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the guanidine group.

Industrial Production Methods: Industrial production of 1-(4-Bromo-3-chlorophenyl)guanidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylguanidines with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products include urea derivatives and amine derivatives, respectively.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Guanidine Derivatives

Compound Name Substituents (Position) Key Properties Biological Activity Highlights
1-(4-Bromo-3-chlorophenyl)guanidine Br (4), Cl (3) High lipophilicity; strong H-bonding capacity Potent kinase inhibition; mitochondrial modulation
1-(3-Bromo-4-chlorophenyl)guanidine Br (3), Cl (4) (positional isomer) Altered electronic effects due to swapped Br/Cl positions Reduced binding affinity vs. 4-Br-3-Cl isomer
1-(4-Bromo-2,3-dichlorophenyl)guanidine Br (4), Cl (2,3) Enhanced electron-withdrawing effects; steric hindrance Higher cytotoxicity in cancer cell lines
1-(4-Fluoro-3-methylphenyl)guanidine F (4), CH₃ (3) Lower lipophilicity; improved solubility Moderate enzyme inhibition; lower toxicity
1-(3-Bromo-4-methylphenyl)guanidine Br (3), CH₃ (4) Methyl enhances steric bulk; Br maintains halogen interactions Antibacterial activity; weaker kinase binding
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine Br (4), CF₃ (2) CF₃ group increases electron-withdrawing effects High receptor specificity; anticancer potential

Impact of Halogen Type and Position

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance lipophilicity and van der Waals interactions compared to chlorine. For example, 1-(4-Bromo-3-chlorophenyl)guanidine exhibits stronger mitochondrial disruption than its dichloro analog due to Br’s hydrophobic effects .
  • Positional Isomerism : Swapping Br and Cl positions (e.g., 3-Br-4-Cl vs. 4-Br-3-Cl) alters electronic distribution. The 4-Br-3-Cl configuration optimizes dipole interactions in kinase binding pockets, leading to higher affinity .
  • Trifluoromethyl (CF₃) Substitution : The CF₃ group in 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine significantly increases electron-withdrawing effects, improving binding specificity to targets like tyrosine kinases .

Role of Non-Halogen Substituents

  • Methyl Groups : Methyl substituents (e.g., in 1-(3-Bromo-4-methylphenyl)guanidine) introduce steric hindrance, reducing reactivity in nucleophilic substitutions but improving metabolic stability .
  • Fluorine : The small size and high electronegativity of fluorine (e.g., in 1-(4-Fluoro-3-methylphenyl)guanidine) enhance solubility and bioavailability but reduce membrane permeability compared to bulkier halogens .

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